

# Deucravacitinib in Inflammatory Bowel Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Deucravacitinib** is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is a key mediator in the signaling pathways of several cytokines implicated in the pathogenesis of immune-mediated inflammatory diseases, including inflammatory bowel disease (IBD). Specifically, TYK2 is involved in the signaling of interleukin-23 (IL-23), IL-12, and Type 1 interferons (IFNs), which are central to the inflammatory cascade in Crohn's disease and ulcerative colitis.[1][2][3] **Deucravacitinib**'s unique mechanism of allosterically binding to the regulatory pseudokinase domain of TYK2 confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), potentially offering a more targeted therapeutic approach with an improved safety profile.[2][4][5]

These application notes provide a comprehensive overview of the use of **deucravacitinib** in IBD research, summarizing key clinical trial data and detailing relevant preclinical and in vitro experimental protocols.

### **Mechanism of Action: TYK2 Inhibition in IBD**

**Deucravacitinib** selectively inhibits TYK2, thereby disrupting the downstream signaling of proinflammatory cytokines.[2] In the context of IBD, the IL-23/Th17 axis is a critical pathogenic pathway. IL-23, signaling through a receptor complex associated with TYK2 and JAK2, promotes the differentiation and maintenance of Th17 cells.[3] These cells produce



inflammatory cytokines like IL-17, contributing to intestinal inflammation. By inhibiting TYK2, **deucravacitinib** blocks this signaling cascade.[6][7] Similarly, the IL-12 pathway, which also relies on TYK2, drives the differentiation of Th1 cells, another key contributor to IBD pathogenesis.[3]



Click to download full resolution via product page

Figure 1: **Deucravacitinib** allosterically inhibits the TYK2 regulatory domain.



## **Clinical Trial Data in Inflammatory Bowel Disease**

**Deucravacitinib** has been evaluated in Phase 2 clinical trials for both Crohn's disease and ulcerative colitis. While the drug was found to be safe and well-tolerated, it did not demonstrate significant clinical benefit over placebo in these studies, leading to their early termination.[1][4] [8]

**Table 1: Summary of Phase 2 Clinical Trials of** 

**Deucravacitinib** in IBD

| Study<br>Identifier                    | Disease               | Patient<br>Population                      | Treatment<br>Arms                                             | Primary<br>Endpoint(s)                                               | Outcome              |
|----------------------------------------|-----------------------|--------------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------|----------------------|
| LATTICE-CD<br>(NCT035996<br>22)[1][8]  | Crohn's<br>Disease    | 239<br>moderately to<br>severely<br>active | Placebo BIDDeucrava citinib 3 mg BIDDeucrava citinib 6 mg BID | Clinical<br>remission<br>and<br>endoscopic<br>response at<br>Week 12 | Not met.[1][9]       |
| LATTICE-UC<br>(NCT039342<br>16)[1][10] | Ulcerative<br>Colitis | 131<br>moderately to<br>severely<br>active | Placebo<br>BIDDeucrava<br>citinib 6 mg<br>BID                 | Clinical<br>remission at<br>Week 12<br>(modified<br>Mayo score)      | Not met.[10]<br>[11] |
| IM011-127<br>(NCT046135<br>18)[1][2]   | Ulcerative<br>Colitis | 38<br>moderately to<br>severely<br>active  | Placebo<br>BIDDeucrava<br>citinib 12 mg<br>BID                | Clinical response at Week 12 (modified Mayo score)                   | Not met.[1][9]       |

Table 2: Efficacy Results from the LATTICE-UC Study at Week 12



| Outcome                                        | Deucravacitinib 6<br>mg BID (n=87) | Placebo (n=42) | p-value |
|------------------------------------------------|------------------------------------|----------------|---------|
| Clinical Remission<br>(Overall)[10][12]        | 14.8%                              | 16.3%          | 0.59    |
| Clinical Remission (Biologic-naïve)[10] [12]   | 14.0%                              | 25.9%          | -       |
| Clinical Remission (Biologic-exposed)[10] [12] | 16.1%                              | 0.0%           | -       |
| Endoscopic Response (Overall)[12]              | 19.3%                              | 27.9%          | 0.88    |

## **Experimental Protocols**Preclinical Evaluation in Animal Models of IBD

**Deucravacitinib** has shown efficacy in murine models of IBD, preventing disease-associated weight loss and protecting against colitis.[4][10] Two commonly used models for evaluating therapeutics for IBD are the Dextran Sulfate Sodium (DSS)-induced colitis model and the adoptive T-cell transfer model of colitis.





Click to download full resolution via product page

Figure 2: Workflow for testing **deucravacitinib** in a mouse model of IBD.



1. Dextran Sulfate Sodium (DSS)-Induced Colitis Protocol (Acute Model)

This model induces an acute colitis that resembles human ulcerative colitis, characterized by damage to the colonic epithelium.

- Materials:
  - Dextran Sulfate Sodium (DSS), MW 36-50 kDa
  - 8-week-old C57BL/6 or BALB/c mice
  - Standard mouse chow and autoclaved drinking water
  - Animal balance
  - Scoring system for Disease Activity Index (DAI) (weight loss, stool consistency, rectal bleeding)
- Procedure:
  - Acclimatize mice for at least one week.
  - Record baseline body weight.
  - Prepare a 2.0-5.0% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary between lots and mouse strains and should be determined empirically.[2]
  - Administer the DSS solution as the sole source of drinking water for 5-7 days.[2][4]
  - Administer deucravacitinib or vehicle control daily via oral gavage, starting from day 0 or day 1 of DSS administration.
  - Monitor mice daily for body weight, stool consistency, and presence of blood in the stool.
     Calculate the DAI score.
  - At the end of the treatment period (e.g., day 7), euthanize the mice.



- Harvest the colon and measure its length from the cecum to the anus.
- Fix a portion of the distal colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).
- Snap-freeze another portion for myeloperoxidase (MPO) assay or cytokine analysis.

#### • Endpoints:

- Change in body weight
- DAI score
- Colon length (shorter colon indicates more severe inflammation)
- Histological score (evaluating inflammation, crypt damage, and ulceration)
- MPO activity (a measure of neutrophil infiltration)
- Cytokine levels (e.g., IL-6, TNF-α, IL-1β) in colon tissue homogenates.
- 2. Adoptive T-Cell Transfer Model of Colitis Protocol

This model induces a chronic, T-cell-mediated colitis that shares features with Crohn's disease.

- Materials:
  - Donor mice (e.g., wild-type C57BL/6)
  - Immunodeficient recipient mice (e.g., RAG1-/- or SCID)
  - Cell sorting antibodies (e.g., anti-CD4, anti-CD45RB)
  - FACS sorter or magnetic bead separation kit
  - Sterile PBS
- Procedure:



- Isolate splenocytes from donor mice.
- Purify CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescenceactivated cell sorting (FACS).
- Isolate the naive T-cell population (CD4+CD45RBhigh) by cell sorting.[11]
- Inject approximately 0.4-0.5 x 10<sup>6</sup> naive T cells intraperitoneally into each immunodeficient recipient mouse.[10][11]
- Begin treatment with deucravacitinib or vehicle control at a predetermined time point (e.g., 2-3 weeks post-transfer, upon initial signs of weight loss).
- Monitor mice weekly for weight loss and signs of colitis (diarrhea, hunched posture).
- The colitis typically develops over 5-8 weeks.[10] Euthanize mice when they have lost a significant amount of weight (e.g., 15-20% of initial body weight) or at the study endpoint.
- Harvest and analyze colon tissue as described in the DSS model protocol.
- Endpoints:
  - Change in body weight
  - Histological score of colitis
  - Analysis of T-cell populations (e.g., Th1, Th17) in the lamina propria
  - Cytokine profiling of intestinal tissue.

## In Vitro Assays for Deucravacitinib Activity

1. In Vitro Kinase Inhibition Assay

These assays are crucial to confirm the selectivity of **deucravacitinib** for TYK2 over other JAKs.

 Principle: Measure the ability of deucravacitinib to inhibit the enzymatic activity of purified TYK2, JAK1, JAK2, and JAK3 kinases.



#### · General Protocol:

- Use a biochemical assay format, such as a radiometric assay (e.g., using [γ-33P]ATP) or a non-radiometric assay (e.g., fluorescence-based).
- Incubate the recombinant kinase domain of each JAK family member with a specific peptide substrate and ATP.
- Add varying concentrations of deucravacitinib to determine the half-maximal inhibitory concentration (IC50).
- Detect the phosphorylation of the substrate to measure kinase activity.
- Compare the IC50 value for TYK2 to those for JAK1, JAK2, and JAK3 to determine selectivity. **Deucravacitinib** has shown high selectivity for TYK2 in such assays.[13]
- 2. Whole Blood Assay for Cytokine Signaling Inhibition

This assay assesses the functional effect of **deucravacitinib** on cytokine-induced signaling pathways in a more physiologically relevant context.

- Principle: Measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell populations within whole blood.
- General Protocol:
  - Collect heparinized whole blood from healthy human donors.
  - Pre-incubate blood samples with a range of deucravacitinib concentrations.
  - Stimulate the samples with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2).
  - After stimulation, fix the cells and lyse the red blood cells.
  - Permeabilize the remaining leukocytes and stain with fluorescently labeled antibodies against cell surface markers (to identify cell populations like T-cells or monocytes) and intracellular phospho-STAT proteins (e.g., pSTAT4 for IL-12 signaling).



- Analyze the samples by flow cytometry to quantify the level of STAT phosphorylation in the target cell population.
- o Calculate the IC50 of deucravacitinib for the inhibition of each pathway.

## **Clinical Trial Design for IBD Research**

For researchers planning clinical studies with TYK2 inhibitors in IBD, a well-designed trial is critical. Based on the previous **deucravacitinib** trials, a Phase 2, randomized, double-blind, placebo-controlled study is a standard approach.





Click to download full resolution via product page

Figure 3: Logical flow for a Phase 2 clinical trial in IBD.



## Conclusion

**Deucravacitinib**, a selective allosteric TYK2 inhibitor, represents a targeted oral therapy for immune-mediated diseases. While it has demonstrated significant efficacy in psoriasis, Phase 2 trials in Crohn's disease and ulcerative colitis did not meet their primary efficacy endpoints.[1] [8][11] Despite this, the drug was well-tolerated, and the rationale for targeting the TYK2 pathway in IBD remains strong.[1] The preclinical and in vitro protocols provided here offer a framework for further investigation into the role of TYK2 inhibition in IBD and for the evaluation of novel TYK2 inhibitors. Future research may explore different dosing regimens, patient populations, or combination therapies to unlock the potential of this therapeutic strategy for IBD.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.physiology.org [journals.physiology.org]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Deucravacitinib, an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients With Moderately to Severely Active Ulcerative Colitis: 12-Week Results From the Phase 2 LATTICE-UC Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive T cell transfer colitis experiments [bio-protocol.org]
- 6. Adoptive Transfer Colitis | Springer Nature Experiments [experiments.springernature.com]
- 7. bms.com [bms.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Deucravacitinib in patients with inflammatory bowel disease: 12-week efficacy and safety results from 3 randomized phase 2 studies in Crohn's disease and ulcerative colitis -PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deucravacitinib in Inflammatory Bowel Disease Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606291#deucravacitinib-application-in-inflammatory-bowel-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com